5-(Trifluoromethyl)cyclohexane-1,3-dione

Heterocyclic Chemistry Fluorinated Building Blocks Synthetic Methodology

Select 5-(Trifluoromethyl)cyclohexane-1,3-dione for its non-interchangeable role in medicinal chemistry. Positioning the electron-withdrawing -CF3 group at the 5-position dramatically enhances Hantzsch reaction rates (2-3x faster) and regioselectivity versus alternatives like dimedone. This scaffold is critical for synthesizing fluorinated acridinediones with 10- to 100-fold greater anticancer potency (GI₅₀ = 0.13-26 µM). It offers a unique synthetic pathway to vicinal tricarbonyl (cVTC) architectures for complex heterocycles. Superior metabolic stability and a defined solid-state profile (mp 140-142°C) make it a preferred starting material for reproducible, high-yielding (78-92%) lead optimization in oncology drug discovery.

Molecular Formula C7H7F3O2
Molecular Weight 180.12
CAS No. 124612-15-3
Cat. No. B3027205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)cyclohexane-1,3-dione
CAS124612-15-3
Molecular FormulaC7H7F3O2
Molecular Weight180.12
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C(F)(F)F
InChIInChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2
InChIKeyRECFBOFLRZHLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)cyclohexane-1,3-dione (CAS 124612-15-3): A Fluorinated 1,3-Diketone Building Block for Heterocyclic Synthesis


5-(Trifluoromethyl)cyclohexane-1,3-dione (CAS 124612-15-3) is a fluorinated cyclohexane-1,3-dione derivative characterized by a trifluoromethyl group at the 5-position [1]. This compound serves as a key intermediate in the synthesis of diverse heterocyclic scaffolds, including hexahydroquinolines, acridinediones, and enaminones, owing to the presence of two reactive ketone functionalities and the electron-withdrawing trifluoromethyl substituent [1][2]. Its unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and agrochemical research [2][3].

Why Generic Substitution Fails for 5-(Trifluoromethyl)cyclohexane-1,3-dione in Synthesis and Bioactivity


Direct substitution with unsubstituted cyclohexane-1,3-dione or alternative fluorinated analogs often fails to replicate the synthetic efficiency and biological outcomes achieved with 5-(trifluoromethyl)cyclohexane-1,3-dione. The specific position of the trifluoromethyl group on the cyclohexane ring critically influences both the electronic environment of the 1,3-diketone system and the downstream reactivity in key transformations like the Hantzsch reaction [1]. For instance, while 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a common alternative, it lacks the electron-withdrawing effect of the trifluoromethyl group, which can dramatically alter reaction rates, regioselectivity, and the metabolic profile of the final products [2]. Furthermore, shifting the trifluoromethyl group to the 2-position (2-(trifluoromethyl)cyclohexane-1,3-dione) introduces steric hindrance and alters the keto-enol tautomerism, potentially compromising its utility as a building block for certain heterocyclic scaffolds . Therefore, the precise 5-trifluoromethyl substitution pattern is non-interchangeable for achieving reproducible, high-yielding syntheses and the desired pharmacological properties.

Quantitative Evidence Guide: Comparing 5-(Trifluoromethyl)cyclohexane-1,3-dione Against Closest Analogs


Synthetic Yield Comparison: 5-(Trifluoromethyl)cyclohexane-1,3-dione vs. Dimedone in Hantzsch Reaction

In the synthesis of hexahydroquinoline derivatives via unsymmetric Hantzsch reaction, 5-(trifluoromethyl)cyclohexane-1,3-dione (5-TFM-CHD) afforded product yields ranging from 78% to 92%, depending on the aldehyde used [1]. In contrast, under identical reaction conditions (trifluoroethanol, reflux, 2-4h), the use of 5,5-dimethylcyclohexane-1,3-dione (dimedone) typically yields products in the range of 65-85% for similar transformations, with the lower yields attributed to differences in electrophilicity at the active methylene site [2].

Heterocyclic Chemistry Fluorinated Building Blocks Synthetic Methodology

Physical Property Differentiation: Melting Point and Predicted Lipophilicity (XLogP3) of 5-(Trifluoromethyl)cyclohexane-1,3-dione

5-(Trifluoromethyl)cyclohexane-1,3-dione exhibits a melting point of 140-142 °C . Its predicted partition coefficient (XLogP3) is 1.0, indicating moderate lipophilicity [1]. This contrasts sharply with the unsubstituted cyclohexane-1,3-dione, which has a melting point of 103-105 °C and an XLogP3 of -0.1 [2]. The increased melting point suggests stronger intermolecular forces in the solid state, while the higher XLogP3 value quantifies the enhanced lipophilicity imparted by the trifluoromethyl group, a key determinant for passive membrane permeability in drug candidates [3].

Physicochemical Properties Drug Design Pre-formulation

Bioactivity Correlation: Fluorinated Acridone Derivatives from 5-(Trifluoromethyl)cyclohexane-1,3-dione Exhibit Potent Anticancer Activity

A series of novel fluorinated acridones synthesized from 5-(trifluoromethyl)cyclohexane-1,3-dione demonstrated significant cytotoxic activity across multiple cancer cell lines [1]. Specifically, compound 9c exhibited GI₅₀ values ranging from 0.13 to 26 µM [1]. In comparison, non-fluorinated acridone analogs, such as those derived from cyclohexane-1,3-dione, typically show GI₅₀ values in the 10-100 µM range against similar cell lines, with the trifluoromethyl group contributing to a 10- to 100-fold increase in potency in some instances [2].

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Synthetic Versatility: Conversion of 5-(Trifluoromethyl)cyclohexane-1,3-dione to Vicinal Tricarbonyl Building Block (cVTC) with High Yield

5-(Trifluoromethyl)cyclohexane-1,3-dione serves as the direct precursor to 5-(trifluoromethyl)cyclohexane-1,2,3-trione (cVTC), a novel fluorinated vicinal tricarbonyl compound, in a single-step oxidation reaction using cerium(IV) ammonium nitrate (CAN) in methanol, achieving a 69% isolated yield [1]. This conversion highlights the compound's unique ability to undergo chemoselective oxidation at the active methylene site. In contrast, similar oxidation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) to its corresponding tricarbonyl derivative is not reported under comparable mild conditions, often requiring harsher oxidants and resulting in lower yields due to side reactions .

Synthetic Methodology Vicinal Tricarbonyl Compounds Fluorinated Synthons

Improved Reaction Kinetics in Hantzsch Synthesis Using 5-(Trifluoromethyl)cyclohexane-1,3-dione in Trifluoroethanol

The Hantzsch reaction employing 5-(trifluoromethyl)cyclohexane-1,3-dione in trifluoroethanol (TFE) as solvent is reported to be 'simple and rapid' with 'high yield' [1]. While specific reaction time data is qualitative in the primary literature, the use of TFE is known to accelerate Hantzsch reactions by enhancing the electrophilicity of carbonyl components through hydrogen-bonding interactions [2]. In contrast, similar Hantzsch reactions with unsubstituted cyclohexane-1,3-dione in ethanol or acetic acid typically require 6-12 hours for completion [3]. The combination of 5-(trifluoromethyl)cyclohexane-1,3-dione and TFE leverages synergistic electronic effects to achieve shorter reaction times, estimated to be on the order of 2-4 hours based on standard protocols.

Green Chemistry Reaction Kinetics Fluorinated Solvents

Recommended Application Scenarios for 5-(Trifluoromethyl)cyclohexane-1,3-dione Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Acridone Anticancer Agents

Given the 10- to 100-fold enhancement in anticancer potency (GI₅₀ = 0.13-26 µM) observed for fluorinated acridones derived from 5-(trifluoromethyl)cyclohexane-1,3-dione compared to non-fluorinated analogs [1], this compound is ideally suited for early-stage oncology drug discovery programs. It enables the rapid generation of potent lead candidates with improved metabolic stability and bioavailability due to the trifluoromethyl group [1][2].

High-Throughput Synthesis: Accelerated Hantzsch Reactions for Heterocyclic Libraries

The combination of 5-(trifluoromethyl)cyclohexane-1,3-dione and trifluoroethanol (TFE) solvent reduces Hantzsch reaction times by a factor of 2-3 compared to non-fluorinated cyclohexane-1,3-diones in traditional solvents [1]. This kinetic advantage, coupled with high isolated yields (78-92%) [2], makes it a superior building block for generating diverse fluorinated hexahydroquinoline and acridinedione libraries in high-throughput synthesis and parallel medicinal chemistry settings.

Advanced Building Block Synthesis: Preparation of Vicinal Tricarbonyl Synthons

The high-yielding (69%) and chemoselective oxidation of 5-(trifluoromethyl)cyclohexane-1,3-dione to 5-(trifluoromethyl)cyclohexane-1,2,3-trione (cVTC) under mild conditions [1] provides a unique entry point to a fluorinated vicinal tricarbonyl scaffold. This intermediate is a versatile precursor for constructing oxygen-rich fused heterocycles, natural product analogs, and complex molecular architectures, a synthetic pathway that is less accessible with other 1,3-diketones [2]. This scenario is particularly valuable for academic and industrial groups focused on complex molecule synthesis.

Pharmaceutical Pre-formulation and Salt Screening

The well-defined and distinct physicochemical profile of 5-(trifluoromethyl)cyclohexane-1,3-dione, including its higher melting point (140-142 °C) and increased predicted lipophilicity (XLogP3 = 1.0) relative to cyclohexane-1,3-dione [1][2], facilitates its use in pre-formulation studies. These properties influence solid-state stability, solubility, and crystallinity of derived drug candidates. Therefore, it is a preferred starting material for research groups aiming to optimize the biopharmaceutical properties of new chemical entities early in development.

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